molecular formula C15H17N B7605376 N-[(2,6-dimethylphenyl)methyl]aniline

N-[(2,6-dimethylphenyl)methyl]aniline

Cat. No.: B7605376
M. Wt: 211.30 g/mol
InChI Key: CJOXWRVSWUDUBY-UHFFFAOYSA-N
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Description

N-[(2,6-Dimethylphenyl)methyl]aniline is a tertiary amine derivative of aniline, featuring a benzyl group substituted with 2,6-dimethylphenyl at the nitrogen atom. Its structure combines the aromaticity of aniline with steric and electronic effects imparted by the ortho-methyl groups on the benzyl substituent.

Properties

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-7-6-8-13(2)15(12)11-16-14-9-4-3-5-10-14/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOXWRVSWUDUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N,N-Dimethyl-2,6-dimethylaniline (CAS 769-06-2)
  • Structure: Features a dimethylamino group attached to a 2,6-dimethylphenyl ring.
  • Key Differences : The absence of a benzyl linker distinguishes it from the target compound, leading to reduced steric bulk and altered electronic properties.
  • Applications : Likely used as a ligand or intermediate in coordination chemistry due to its electron-rich aromatic system .
(b) N-(2,6-Diethylphenyl)aniline Derivatives
  • Example: 2-[(2,6-Diethylphenyl)iminomethyl]-N-(2-methoxyphenyl)aniline (Acta Cryst. E, 2009).
(c) Pesticide Derivatives: Metalaxyl and Benalaxyl
  • Metalaxyl (CAS 57837-19-1) : Contains an N-(2,6-dimethylphenyl) group coupled to a methoxyacetyl-alanine moiety.
  • Key Differences : The alanine ester backbone introduces chiral centers and hydrogen-bonding capacity, critical for antifungal activity .
(d) 1-Pyrrolidineacetamide,N-(2,6-dimethylphenyl) (CAS 2210-77-7)
  • Structure : Substitutes the benzyl group with a pyrrolidineacetamide chain.

Physicochemical Properties

Compound Name Molecular Weight Boiling/Melting Point Solubility Applications Toxicity (RTECS)
N-[(2,6-Dimethylphenyl)methyl]aniline 225.3 g/mol Not reported Likely lipophilic Intermediate, agrochemicals Not reported
N,N-Dimethyl-2,6-dimethylaniline 163.2 g/mol ~250°C (est.) Organic solvents Coordination chemistry ZE9275000 (2,6-isomer)
Metalaxyl 279.3 g/mol 270–275°C (dec.) Low water solubility Antifungal agent Not reported
N-(2,6-Diethylphenyl)aniline 297.4 g/mol Not reported Lipophilic Supramolecular chemistry Not reported

Reactivity and Electronic Effects

  • Steric Effects : The 2,6-dimethyl substitution in this compound creates significant steric hindrance, slowing electrophilic aromatic substitution compared to less hindered analogs like N-methylaniline .
  • Electronic Effects: Methyl groups act as electron donors, increasing electron density on the aromatic ring. This enhances stability against oxidation but may reduce reactivity in nucleophilic reactions .

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